REACTION_SMILES
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[CH3:11][OH:12].[SH2:1].[n:2]1[cH:3][cH:4][c:5]([CH2:8][C:9]#[N:10])[cH:6][cH:7]1>>[S:1]=[C:9]([CH2:8][c:5]1[cH:4][cH:3][n:2][cH:7][cH:6]1)[NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccncc1
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Name
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Type
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product
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Smiles
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NC(=S)Cc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |